molecular formula C13H23NO4 B594557 2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid CAS No. 1268521-78-3

2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid

Cat. No.: B594557
CAS No.: 1268521-78-3
M. Wt: 257.33
InChI Key: SEUSWUSUWUZJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is also known by its IUPAC name, [1-(tert-butoxycarbonyl)-4-azepanyl]acetic acid . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid typically involves the protection of the azepane ring with a tert-butoxycarbonyl group followed by the introduction of the acetic acid moiety. One common synthetic route includes the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected azepane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid for deprotection), bases (e.g., sodium hydroxide for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation) .

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of azepane derivatives.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: It serves as a building block in the synthesis of pharmaceutical agents, including potential drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid is primarily related to its ability to act as a precursor or intermediate in various biochemical pathways. The Boc group provides stability and protection during synthetic processes, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar compounds to 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid include other Boc-protected amines and azepane derivatives. For example:

The uniqueness of this compound lies in its specific ring structure and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-4-5-10(6-8-14)9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUSWUSUWUZJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-78-3
Record name 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.